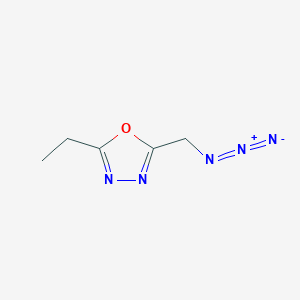

2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole

Descripción general

Descripción

2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole is a heterocyclic compound containing an azide group and an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the azide group makes it a versatile intermediate for further chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Azidomethyl Group: The azidomethyl group can be introduced by treating the corresponding bromomethyl derivative with sodium azide in an aqueous medium.

Industrial Production Methods

Industrial production methods for this compound would likely involve continuous-flow processes to ensure high efficiency and yield. The use of continuous-flow reactors allows for better control over reaction conditions and can lead to improved safety and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.

Common Reagents and Conditions

Sodium Azide: Used for introducing the azidomethyl group.

Alkynes: Used in cycloaddition reactions to form triazoles.

Hydrogen and Catalysts: Used for the reduction of the azide group to an amine.

Major Products Formed

Triazoles: Formed from cycloaddition reactions with alkynes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Overview : The compound is utilized as an intermediate in the synthesis of pharmaceutical agents. Its biological activity has been linked to various therapeutic applications.

- Antimicrobial Properties : Derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain derivatives can effectively combat both Gram-positive and Gram-negative bacteria as well as pathogenic fungi .

- Anticancer Effects : Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. The mechanism often involves the inhibition of enzymes critical for cell cycle regulation and DNA replication .

- Anti-inflammatory Activity : Some studies suggest that oxadiazoles can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and cyclooxygenase (COX) enzymes .

| Activity | Effectiveness |

|---|---|

| Antibacterial | Effective against various pathogens |

| Anticancer | Induces apoptosis in cancer cells |

| Anti-inflammatory | Reduces inflammation markers |

Case Studies

- Antimicrobial Study : A study demonstrated that compounds derived from 2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole showed comparable efficacy to established antibiotics like Indomethacin in treating infections .

- Cancer Research : In vitro studies revealed that specific oxadiazole derivatives inhibited the growth of cancer cells by disrupting their metabolic pathways .

Materials Science

Overview : The azide group present in this compound allows it to be used for cross-linking polymers, enhancing material properties.

Applications in Polymer Chemistry

- Cross-Linking Agents : The azide functionality can participate in cycloaddition reactions with alkynes to form triazoles, which are useful in creating cross-linked polymer networks. This enhances the mechanical properties of materials, making them suitable for applications such as membrane fuel cells and organic solar cells .

| Material Type | Application |

|---|---|

| Polymers | Improved mechanical properties |

| Membrane Fuel Cells | Enhanced durability |

| Organic Solar Cells | Increased efficiency |

Organic Synthesis

Overview : The compound serves as a building block for synthesizing various heterocyclic compounds.

Synthetic Routes

- The synthesis typically involves the cyclization of appropriate precursors under dehydrating conditions to form the oxadiazole ring. The introduction of the azidomethyl group is achieved by treating a bromomethyl derivative with sodium azide.

Reactivity and Transformations

- Substitution Reactions : The azide group can undergo nucleophilic substitution reactions.

- Cycloaddition Reactions : It can react with alkynes to form triazoles through [3+2] cycloaddition reactions.

| Reaction Type | Outcome |

|---|---|

| Substitution | Formation of various derivatives |

| Cycloaddition | Synthesis of triazole compounds |

Mecanismo De Acción

The mechanism of action of 2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole involves the reactivity of the azide group. The azide group can release nitrogen gas upon thermal or photolytic activation, generating highly reactive nitrenes. These nitrenes can insert into various chemical bonds, leading to the formation of new compounds. This reactivity is harnessed in applications such as polymer cross-linking and the synthesis of complex organic molecules .

Comparación Con Compuestos Similares

Similar Compounds

2-(Azidomethyl)oxazole: Similar in structure but contains an oxazole ring instead of an oxadiazole ring.

2-(Azidomethyl)thiazole: Contains a thiazole ring instead of an oxadiazole ring.

2-(Azidomethyl)pyrimidine: Contains a pyrimidine ring instead of an oxadiazole ring.

Uniqueness

2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole is unique due to the presence of both an azide group and an oxadiazole ring. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and materials science .

Actividad Biológica

The compound 2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities. This article provides a detailed exploration of the biological activity associated with this specific compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The azide functional group is introduced through a nucleophilic substitution reaction on a suitable halide derivative of the oxadiazole. The general synthetic route can be summarized as follows:

- Starting Material : Ethyl 5-amino-1,3,4-oxadiazole.

- Reagents : Sodium azide (NaN₃), solvents (e.g., DMF or DMSO).

- Procedure : The reaction is carried out under reflux conditions to ensure complete conversion to the azide derivative.

Biological Activity Overview

1,3,4-Oxadiazole derivatives have been extensively studied for their pharmacological properties. The biological activities attributed to this compound include:

- Antimicrobial Activity : Compounds containing the oxadiazole ring have demonstrated significant antibacterial and antifungal properties. Studies indicate that these compounds exhibit potent activity against various Gram-positive and Gram-negative bacteria as well as pathogenic fungi .

- Anticancer Properties : Research has shown that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and DNA replication .

- Anti-inflammatory Effects : Some studies suggest that oxadiazoles can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies and Research Findings

Several studies have highlighted the biological potential of 1,3,4-oxadiazole derivatives:

Antimicrobial Activity

A study by Paruch et al. (2020) evaluated a series of 2,5-disubstituted 1,3,4-oxadiazoles for their antibacterial activity. The most promising compounds showed minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL against Staphylococcus aureus .

Anticancer Activity

Research by Hkiri et al. (2019) demonstrated that specific oxadiazole derivatives could effectively inhibit the growth of MCF-7 breast cancer cells. The study indicated that these compounds triggered apoptosis via caspase activation pathways .

Anti-inflammatory Mechanisms

A recent study investigated the anti-inflammatory effects of oxadiazole derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in pro-inflammatory markers such as TNF-alpha and IL-6 upon treatment with these compounds .

Data Table: Biological Activities of this compound

| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 1.56 µg/mL | Paruch et al., 2020 |

| Antifungal | Candida albicans | <10 µg/mL | Vosatka et al., 2018 |

| Anticancer | MCF-7 cells | IC50 = 15 µM | Hkiri et al., 2019 |

| Anti-inflammatory | Macrophage cells | - | Study on LPS model |

Propiedades

IUPAC Name |

2-(azidomethyl)-5-ethyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O/c1-2-4-8-9-5(11-4)3-7-10-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFONVOSPBGKBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.